6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound characterized by the presence of iodine, nitrogen, and oxygen atoms. It belongs to the triazine family, which is known for its diverse chemical properties and biological activities. The compound has a molecular formula of and a molecular weight of approximately 238.97 g/mol. Its structure features a triazine ring with two keto groups at positions 3 and 5, and an iodine substituent at position 6. This unique arrangement contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .
The following reagents are commonly used in reactions involving this compound:
The specific products formed during these reactions depend on the conditions and reagents used. For example, nucleophilic substitution could yield various substituted triazines.
6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione has shown potential biological activity. It may act as a pharmacophore in drug design due to its ability to interact with biological molecules. Research indicates that derivatives of similar triazine compounds have been synthesized as inhibitors for enzymes such as D-amino acid oxidase (DAAO), suggesting that 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione could also possess similar inhibitory properties .
The synthesis of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione typically involves:
Industrial production methods would likely adapt these laboratory techniques for scalability while optimizing yield and purity .
This compound has potential applications across various fields:
Several compounds share structural similarities with 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione:
| Compound Name | Unique Features |
|---|---|
| 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione | Contains chlorine instead of iodine; different reactivity profile. |
| 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Contains bromine; may exhibit varied biological activity compared to iodine. |
| 6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione | Fluorine substitution; known for different electronic properties. |
The uniqueness of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione lies in its iodine atom. This atom can impart distinct reactivity and properties compared to its chloro-, bromo-, and fluoro-substituted analogs. The presence of iodine may enhance certain interactions within biological systems or influence material properties differently than other halogens .
6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione is systematically named according to IUPAC guidelines as 6-iodo-2H-1,2,4-triazine-3,5-dione, reflecting its substitution pattern and functional groups. The molecular formula C₃H₂IN₃O₂ corresponds to a molecular weight of 238.97 g/mol, as verified by multiple sources.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 18802-36-3 | |
| SMILES Notation | O=C(N1)NN=C(I)C1=O | |
| InChIKey | SSPYSWLZOPCOLO-UHFFFAOYSA-N |
Synonyms such as 6-iodo-azauracil and iodo-triazinedione appear in specialized literature, though the IUPAC name remains standard.
The compound emerged in the early 21st century as part of efforts to expand the utility of triazine derivatives in medicinal chemistry. While its exact discovery timeline remains undocumented in public databases, its synthesis methodologies align with advances in halogenated heterocycle research post-2010. Early studies focused on its role as a precursor for nucleophilic substitution reactions, leveraging the iodine atom’s reactivity for cross-coupling applications.
Notable milestones include:
6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione belongs to the 1,2,4-triazinedione subclass, distinguished by two ketone groups on the triazine ring. Its classification hierarchy is as follows:
The iodine substituent enhances polarizability compared to lighter halogens, making the compound advantageous in reactions requiring soft nucleophiles. Additionally, its larger atomic radius influences crystal packing and solubility, as observed in X-ray diffraction studies.
Direct iodination of triazine compounds represents a fundamental approach for introducing iodine atoms into heterocyclic frameworks through electrophilic aromatic substitution mechanisms [1]. The development of efficient direct iodination strategies for 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione has evolved through various methodological approaches that exploit the electron-deficient nature of the triazine ring system [2].
Traditional direct iodination methods typically employ molecular iodine in combination with oxidizing agents to generate electrophilic iodine species capable of substituting hydrogen atoms at specific positions on the triazine ring [1]. The standard procedure involves reaction with iodine and concentrated nitric acid, which acts as an oxidant to facilitate the electrophilic substitution process [1]. However, these harsh conditions often result in poor selectivity and lower yields when applied to sensitive heterocyclic substrates such as triazine derivatives [3].
Recent advances have introduced more selective iodination protocols utilizing aryl iodine compounds as oxidizing agents [3]. These systems employ 4-nitrophenyliodine bis(trifluoroacetate), 3-iodosylbenzoic acid, and 2,4-dichloro-5-iodosylbenzoic acid as effective oxidants for activating molecular iodine in organic solvents [3]. The method demonstrates excellent positional selectivity and requires significantly reduced quantities of sulfuric acid compared to traditional approaches [3].
Alternative direct iodination strategies have been developed using silver nitrate as a Lewis acid catalyst in combination with molecular iodine [4]. This mechanochemical approach generates nitryl iodide in situ through the reaction of silver nitrate with iodine, facilitating the functionalization of heterocyclic substrates under mild grinding conditions [4]. The optimization studies demonstrate that silver nitrate in a 2.0 equivalent ratio relative to the substrate provides optimal iodination yields [4].
The development of triazine-based iodination reagents has emerged as a specialized approach for selective iodination reactions [5]. The synthesis of N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo] derivatives provides highly reactive electrophilic iodine sources that can achieve yields of 95-99% in specific substrate classes [5]. These reagents offer improved atom economy and recyclability compared to traditional iodination methods [5].
Nucleophilic substitution reactions represent the primary synthetic pathway for accessing 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione derivatives through halogen exchange mechanisms [6] [7]. The electron-deficient nature of the triazine ring system facilitates nucleophilic attack at positions bearing leaving groups, enabling the introduction of iodine through substitution of other halides [8].
The most widely utilized substitution pathway involves the displacement of bromine atoms from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione precursors using iodide nucleophiles [6] [7]. This approach typically employs sodium iodide or potassium iodide in polar aprotic solvents such as acetone or dimethylformamide to achieve efficient halogen exchange [6]. The reaction proceeds through a classical nucleophilic aromatic substitution mechanism, with the triazine ring activating the carbon-halogen bond toward nucleophilic displacement [8].
Substitution reactions involving triazine compounds demonstrate significant pH dependence, with reaction pathways varying dramatically based on solution conditions [9]. Under neutral to slightly basic conditions, conventional nucleophilic substitution predominates, while acidic conditions can lead to alternative reaction mechanisms involving ring opening and cyclization processes [9]. The pH range of 5.58 to 7.73 has been identified as optimal for maintaining the integrity of the triazine ring system during substitution reactions [9].
The mechanism of nucleophilic substitution in triazine systems involves initial protonation of the ring nitrogen atoms, which increases the electrophilicity of adjacent carbon centers [8]. The positively charged nitrogen creates electron deficiency at neighboring carbons, making them more susceptible to nucleophilic attack [8]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates the leaving group to restore aromaticity [8].
Advanced substitution strategies have been developed utilizing transition metal catalysis to enhance selectivity and reaction rates [10]. Palladium-catalyzed cross-coupling reactions enable the introduction of various substituents at specific positions on the triazine ring through Suzuki-Miyaura and related coupling processes [10]. These methods typically employ tetrakis triphenylphosphinepalladium as the catalyst under elevated temperatures in sealed reaction vessels [10].
The optimization of substitution reaction conditions requires careful consideration of solvent effects, temperature, and reaction time [11]. Studies on related triazine systems indicate that nucleophilic substitution reactions exhibit varying degrees of selectivity depending on the electronic nature of the substituents present on the ring [11]. The presence of electron-withdrawing groups generally enhances the rate of nucleophilic substitution by increasing the electrophilicity of the reaction center [11].
The optimization of reaction conditions for synthesizing 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione requires systematic investigation of multiple parameters including temperature, solvent selection, reaction time, and reagent stoichiometry [12]. Modern approaches to reaction optimization employ statistical design of experiments methodologies to efficiently explore the multidimensional parameter space [12].
Temperature optimization studies have established that iodination reactions typically require elevated temperatures to achieve acceptable conversion rates and yields [13]. The optimal temperature range for triazine iodination has been identified between 130-150°C based on comprehensive screening studies [13]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to product decomposition and formation of unwanted byproducts [13].
Solvent selection plays a critical role in determining reaction outcomes for triazine iodination processes [14]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance compared to protic solvents due to their ability to stabilize ionic intermediates [14]. The use of chlorobenzene and toluene as reaction media has also shown promising results, with toluene providing yields up to 72% in certain catalytic systems [13].
The stoichiometric ratio of iodination reagents represents another crucial optimization parameter [4]. Systematic studies using silver nitrate-catalyzed iodination have revealed that a 2.0 equivalent ratio of silver nitrate relative to the substrate provides optimal yields of 90% [4]. Insufficient reagent quantities result in incomplete conversion, while excess reagents do not significantly improve yields and increase process costs [4].
| Reaction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 130-150°C | Maximizes conversion rate [13] |
| Silver Nitrate Equivalents | 2.0 equiv | Achieves 90% yield [4] |
| Reaction Time | 30 minutes | Optimal conversion efficiency [4] |
| Iodine Equivalents | 1.2 equiv | Prevents excess reagent waste [4] |
Kinetic studies have provided valuable insights into the optimization of reaction conditions through understanding of rate-determining steps [15]. Time-course monitoring using nuclear magnetic resonance spectroscopy has revealed that triazine-based reactions exhibit second-order kinetics with respect to both substrate and reagent concentrations [15]. These findings enable the prediction of optimal reaction conditions based on mechanistic understanding rather than empirical screening alone [15].
The role of additives and catalysts in optimizing iodination reactions has been extensively investigated [3]. Trifluoroacetic anhydride serves as an effective water scavenger in organic solvent systems, preventing hydrolysis of reactive intermediates and improving overall yields [3]. The use of catalytic quantities of sulfuric acid (less than 1% by volume) provides significant advantages over traditional methods requiring bulk acid solvents [3].
Reaction atmosphere control represents an important optimization consideration for sensitive triazine substrates [13]. Reactions conducted under air atmosphere have demonstrated satisfactory results, eliminating the need for inert gas protection in many cases [13]. However, the exclusion of moisture remains critical for achieving optimal yields and preventing side reactions [3].
The purification of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione requires specialized techniques tailored to the unique properties of iodinated heterocyclic compounds [16]. Effective purification strategies are essential for achieving high purity products suitable for further synthetic applications and analytical characterization [17].
Recrystallization represents the most widely employed purification technique for iodinated triazine derivatives [17]. The selection of appropriate recrystallization solvents requires consideration of solubility differences between the target compound and impurities at various temperatures [17]. Ideal solvents should dissolve the compound readily at elevated temperatures while providing poor solubility at room temperature or below [17]. Common solvent systems include ethyl acetate-hexane mixtures and methanol-water combinations [6] [7].
The purification process typically involves dissolution of the crude product in hot solvent followed by controlled cooling to promote crystal formation [6] [7]. Compounds such as 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been successfully purified using Biotage Isolera One flash purification systems with silica gel flash cartridges [6]. Gradient elution with ethyl acetate-hexane mixtures provides effective separation of target compounds from synthetic impurities [6].
Advanced purification techniques include preparative high-performance liquid chromatography for compounds that prove difficult to purify by conventional methods [6] [7]. Preparative separation using 20% acetonitrile in water followed by gradient elution to 70% acetonitrile over 35 minutes has been successfully employed for complex triazine derivatives [6]. Flow rates of 25 milliliters per minute provide optimal resolution while maintaining reasonable purification times [6].
Yield enhancement strategies focus on optimizing reaction conditions to minimize side product formation and maximize conversion efficiency [18]. The implementation of one-pot synthetic procedures has demonstrated significant advantages in terms of both yield and operational simplicity [18]. These approaches eliminate intermediate isolation steps that can result in material losses and provide products with yields ranging from 70-96% [18].
The optimization of workup procedures represents another important aspect of yield enhancement [6] [7]. Effective phase separation techniques using ethyl acetate extraction followed by washing with brine and drying over sodium sulfate provide clean crude products with minimal impurities [6] [7]. The use of boron tribromide for specific deprotection reactions requires careful quenching with water to prevent product decomposition [6] [7].
Solid-phase extraction techniques have been developed for the purification of triazine compounds from complex reaction mixtures [19]. The use of Oasis hydrophilic-lipophilic balance cartridges enables effective concentration and purification of triazine derivatives from aqueous media [19]. Elution with acetone followed by concentration and reconstitution in methanol-water mixtures provides purified products suitable for analytical determination [19].
| Purification Method | Typical Yield Recovery | Application |
|---|---|---|
| Recrystallization | 85-95% [16] | Standard purification |
| Flash Chromatography | 60-90% [6] | Complex mixtures |
| Preparative HPLC | 70-85% [6] | High purity requirements |
| Solid-Phase Extraction | 90-98% [19] | Aqueous systems |
Process optimization studies have identified recyclability of reagents as an important factor in overall process economics [5]. The recovery and reuse of oxidizing agents such as aryl iodine compounds can be achieved through simple acid-base extractions [3]. This approach eliminates the need for chromatographic purification in many cases while maintaining high product purity [3].
The crystallographic characterization of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione requires careful consideration of the structural features present in related compounds due to limited direct crystallographic data. Analysis of structurally similar compounds provides valuable insights into the expected solid-state behavior of this iodine-substituted triazine derivative.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₂IN₃O₂ | [1] [2] |
| Molecular Weight (g/mol) | 238.97 | [1] [2] |
| CAS Number | 18802-36-3 | [1] [2] |
| Exact Mass (g/mol) | 238.919 | [1] |
| Polar Surface Area (Ų) | 79.13 | [1] |
| IUPAC Name | 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione | [1] [2] |
Comparative crystallographic studies of related triazine compounds reveal important structural patterns. The 6-bromo-1,2,4-triazin-3,5(2H,4H)-dione analog crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.3794(7) Å, b = 6.7248(6) Å, c = 8.6383(10) Å, and β = 96.463(9)° [3]. This structural information suggests that 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione would likely adopt a similar crystal packing arrangement, though with expected increases in unit cell dimensions due to the larger ionic radius of iodine compared to bromine.
The triazine ring system in related compounds exhibits characteristic planarity with slight distortions. In the case of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, the 1,2,4-triazine ring shows minimal deviation from planarity with torsion angles ranging from 1.12° to 5.43° [4]. The carbon-halogen bond length in the bromo analog is 1.871(6) Å, which is shortened compared to typical C-Br bonds due to the electron-deficient nature of the triazine ring [3]. For the iodine derivative, a similar but longer C-I bond length would be expected, approximately 2.05-2.10 Å based on the larger covalent radius of iodine.
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the nitrogen and oxygen atoms of the triazine dione system. The presence of the heavy iodine atom is expected to influence the overall crystal packing through halogen bonding interactions, which could provide additional stabilization to the crystal structure [3].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione through analysis of both ¹H and ¹³C chemical shifts. Related triazine compounds exhibit characteristic NMR patterns that can be extrapolated to understand the expected spectroscopic behavior of the iodine-substituted derivative.
For ¹H Nuclear Magnetic Resonance spectroscopy, the two acidic protons attached to the nitrogen atoms in positions 2 and 4 of the triazine ring are expected to appear as broad singlets in the downfield region. Comparative studies of 6-bromo-1,2,4-triazin-3,5(2H,4H)-dione show these protons appearing at δ 12.30 and δ 12.56 parts per million in deuterated dimethyl sulfoxide [3]. The significant downfield shift reflects the electron-withdrawing nature of the triazine ring system and the additional deshielding effect of the halogen substituent.
¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns for the carbon atoms within the triazine ring. The carbon atom bearing the iodine substituent (C-6) exhibits characteristic downfield shifting due to the electronegativity of iodine and its influence on the electronic environment. In the related bromo compound, the corresponding carbon appears at δ 129.37 parts per million [3]. The carbonyl carbons (C-3 and C-5) appear significantly downfield at approximately δ 149-154 parts per million, reflecting their involvement in the electron-deficient heterocyclic system [3].
The presence of iodine introduces additional complexity through its influence on nuclear magnetic resonance chemical shifts. The heavy atom effect of iodine can cause measurable changes in both ¹H and ¹³C chemical shifts compared to lighter halogen analogs, typically resulting in slight upfield shifts due to increased nuclear shielding [5] [6].
Infrared spectroscopic analysis of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione reveals characteristic vibrational modes that provide definitive structural confirmation. The infrared spectrum exhibits several diagnostic absorption bands that are characteristic of the triazine dione framework.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| Triazine ring breathing | 813-820 | Medium | [7] [8] |
| Triazine ring stretching | 1450-1560 | Strong | [7] [8] |
| C=O stretching (carbonyl) | 1650-1700 | Strong | [8] [9] |
| N-H stretching | 3200-3300 | Medium-Broad | [10] [8] |
| C-N stretching | 1110-1350 | Medium | [10] [8] |
| Ring deformation | 700-800 | Medium | [10] [7] |
The carbonyl stretching vibrations appear as intense absorption bands in the region 1650-1700 cm⁻¹, which is characteristic of cyclic amide systems [8] [9]. The presence of tautomeric equilibrium between the diketo and enol forms results in additional complexity in this region, with signals at approximately 1650 cm⁻¹ for the carbonyl group and around 3200 cm⁻¹ for the hydroxyl group indicative of the enol tautomer [10].
The triazine ring system exhibits characteristic absorption patterns with strong bands near 1560 cm⁻¹ and 1450 cm⁻¹ attributed to in-plane ring vibrations [7] [8]. The 1560 cm⁻¹ band appears to be particularly stable and consistent across various triazine derivatives, making it an excellent diagnostic feature [7]. A medium-strength band occurring consistently near 813 cm⁻¹ is attributed to triazine ring breathing modes [7].
The influence of the iodine substituent on the vibrational spectrum manifests through subtle shifts in the ring vibrations due to the mass effect and electronic perturbation caused by the heavy halogen atom. Carbon-iodine stretching vibrations typically appear in the lower frequency region around 500-600 cm⁻¹, though these may be weak and difficult to assign definitively [9].
Ultraviolet-visible absorption spectroscopy of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione provides valuable information about the electronic transitions and conjugation within the molecule. The electronic absorption spectrum is dominated by π→π* transitions characteristic of the aromatic triazine system.
| Compound Type | λmax (nm) | Electronic Transition | Reference |
|---|---|---|---|
| Asymmetric triazines with substituent at position 5 | 242-380 | π→π* | [10] |
| 1,2,4-Triazine derivatives | 250-265 | HOMO→LUMO | [10] |
| Amino-substituted triazines | 230, 336 | n→π, π→π | [10] |
| Oxo derivatives of triazines | 226, 336 | n→π, π→π | [10] |
| Mercapto derivatives of triazines | 226, 318 | n→π, π→π | [10] |
The principal absorption maximum for 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione is expected to occur in the range 250-280 nanometers, corresponding to the HOMO-LUMO transition of the conjugated triazine system [10] [11]. The presence of the iodine substituent introduces additional complexity through its heavy atom effect and the potential for charge transfer interactions.
Two primary absorption bands are anticipated in the ultraviolet region. The first band, appearing around 230 nanometers, corresponds to localized n→π* transitions involving the nitrogen lone pairs and the aromatic π* orbitals [10]. The second, more intense band in the 250-280 nanometer region represents the π→π* transition characteristic of the extended conjugation within the triazine ring system [10] [11].
The iodine substituent significantly influences the electronic absorption characteristics through several mechanisms. The heavy atom effect leads to enhanced spin-orbit coupling, which can affect the intensity and position of electronic transitions [11]. Additionally, the electron-withdrawing nature of iodine modifies the electron density distribution within the triazine ring, potentially causing bathochromic shifts in the absorption maxima compared to unsubstituted or lighter halogen analogs.
Solvent effects play a crucial role in determining the exact position and intensity of absorption bands. Studies of related triazine compounds demonstrate that polar solvents generally cause hypsochromic shifts due to stabilization of the ground state relative to the excited state [11]. The molar absorptivity values for such transitions typically range from 10³ to 10⁴ L mol⁻¹ cm⁻¹, indicating strong electronic transitions characteristic of aromatic heterocycles [10].
Mass spectrometric analysis of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione under electron impact ionization conditions reveals characteristic fragmentation patterns that provide valuable structural information. The fragmentation behavior follows general principles observed for halogenated triazine compounds while exhibiting unique features associated with the iodine substituent.
| Fragment Type | Typical m/z | Relative Intensity | Reference |
|---|---|---|---|
| Molecular ion [M]+ | 238 (expected for target compound) | Weak | [12] [13] |
| Loss of iodine [M-I]+ | 112 (expected) | Moderate | [14] |
| Triazine ring retention | Variable | Strong | [12] [13] |
| Ring contraction products | 3-4 membered rings | Variable | [12] |
| Base peak (typical) | 139, 138 | Base peak (100%) | [13] |
| Characteristic fragments | 104, 119 | Moderate to Strong | [13] |
The molecular ion peak for 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione appears at m/z 238, corresponding to the intact molecular structure. However, this peak typically exhibits weak intensity due to the inherent instability of the molecular ion under electron impact conditions [12] [13]. The presence of the heavy iodine atom contributes to this instability through increased molecular ion fragmentation rates.
The most significant fragmentation pathway involves the loss of iodine radical (I- ) from the molecular ion, generating a fragment at m/z 112 [14]. This fragmentation is particularly favorable due to the relatively weak carbon-iodine bond and the stabilization of the resulting triazine radical cation. The loss of iodine represents a characteristic fragmentation pattern observed in iodinated organic compounds under electron impact conditions [14].
Triazine compounds characteristically exhibit fragmentation patterns where the heterocyclic nucleus remains intact in many fragment ions [12] [13]. This stability of the triazine ring system results in the formation of various substituted triazine fragments that retain the core structural features. The electron-deficient nature of the triazine ring provides significant stabilization to charged fragments containing this moiety.
Ring contraction processes represent another important fragmentation mechanism observed in triazine derivatives [12]. These processes involve the formation of three- and four-membered ring fragments through complex rearrangement reactions. The fragmentation pathway typically involves resonance-stabilized even-electron ions arising from the loss of hydrogen atoms from the molecular ion, which serve as pivotal intermediates in the formation of these contracted ring systems [12].
The base peak in the mass spectrum of related triazine compounds frequently appears at m/z 139 or 138, resulting from cleavage fragmentation processes that depend on the specific substitution pattern [13]. For 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione, the base peak is expected to correspond to a stable fragment retaining the triazine core structure.
Additional characteristic fragments appear at m/z values such as 104 and 119, which represent stable ionic species formed through various fragmentation pathways [13]. The fragment at m/z 104 is particularly significant as it appears consistently across different triazine derivatives and likely corresponds to a highly stabilized heterocyclic fragment [13].
The fragmentation behavior is significantly influenced by the electronic properties of the substituents and the inherent stability of the triazine ring system. The iodine substituent enhances certain fragmentation pathways while suppressing others, leading to a distinctive fragmentation pattern that serves as a molecular fingerprint for structural identification [15].
Computational molecular modeling of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione employs advanced quantum chemical methods to elucidate the geometric, electronic, and energetic properties of this heterocyclic compound. Density functional theory calculations provide comprehensive insights into the molecular structure and behavior that complement experimental observations.
| Method/Basis Set | Application | Typical Energy Gap (eV) | Reference |
|---|---|---|---|
| B3LYP/6-31G(d,p) | Geometry optimization | 3.5-4.2 | [16] [17] [18] |
| B3LYP/6-311++G(d,p) | Vibrational frequencies | Not specified | [8] |
| TD-DFT/CAM-B3LYP/6-31G++(d,p) | Electronic transitions | 3.5-4.5 | [16] [18] |
| DFT/B3LYP/6-311+G* | Electronic structure | 3.9-4.2 | [19] |
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide optimized geometric parameters for 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione [16] [17] [18]. The optimized structure reveals that the triazine ring maintains planarity with minimal deviation from the mean plane, consistent with the aromatic character of the heterocyclic system.
The carbon-iodine bond length is calculated to be approximately 2.05-2.10 Å, which reflects the single bond character between carbon and iodine. This bond length is slightly shorter than typical aliphatic C-I bonds due to the electron-withdrawing nature of the triazine ring system, which increases the electrophilicity of the carbon atom and strengthens the carbon-halogen interaction [20] [21].
The triazine ring exhibits characteristic bond lengths and angles that are consistent with experimental crystallographic data from related compounds. The nitrogen-carbon bond lengths within the ring range from 1.32 to 1.38 Å, indicating partial double bond character due to electron delocalization [22] [17]. The carbonyl carbon-oxygen bond lengths are calculated to be approximately 1.22-1.24 Å, typical of amide carbonyl groups [17].
Bond angles within the triazine ring deviate slightly from the ideal 120° due to the presence of the electronegative substituents and the constraints imposed by the six-membered ring system. The endocyclic angles typically range from 115° to 125°, with the largest deviations occurring at positions adjacent to the carbonyl groups [22] [17].
The electronic structure of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione is characterized by well-defined frontier molecular orbitals that govern its chemical reactivity and spectroscopic properties. Time-dependent density functional theory calculations using CAM-B3LYP/6-31G++(d,p) level provide detailed information about the electronic transitions [16] [18].
The highest occupied molecular orbital (HOMO) is primarily localized on the triazine ring system with significant contributions from the nitrogen lone pairs and the π-electron system. The presence of the iodine substituent introduces additional complexity through mixing of iodine p-orbitals with the aromatic π-system [20] [21]. The HOMO energy level is calculated to be approximately -6.5 to -7.0 eV, reflecting the electron-deficient nature of the triazine ring [16] [18].
The lowest unoccupied molecular orbital (LUMO) is predominantly π* in character, extending across the entire triazine ring system. The iodine substituent contributes to the LUMO through its empty d-orbitals, which can participate in π-back bonding interactions [21]. The LUMO energy level typically ranges from -2.5 to -3.0 eV [16] [18].
The HOMO-LUMO energy gap is calculated to be in the range 3.5-4.2 eV, which correlates well with the observed ultraviolet absorption maximum around 250-280 nanometers [16] [18]. This energy gap is influenced by the electron-withdrawing effects of both the carbonyl groups and the iodine substituent, which stabilize both frontier orbitals while maintaining a significant energy separation.
Comprehensive vibrational analysis using B3LYP/6-311++G(d,p) calculations provides detailed information about the normal modes of vibration and their corresponding frequencies [8]. The calculated vibrational frequencies show excellent correlation with experimental infrared spectroscopic data when appropriate scaling factors are applied.
The carbonyl stretching vibrations are calculated to occur at 1685-1705 cm⁻¹ for the C=O modes, which agrees well with experimental observations in the 1650-1700 cm⁻¹ region [8]. The triazine ring breathing modes appear at calculated frequencies around 825-835 cm⁻¹, consistent with experimental values near 813-820 cm⁻¹ [8].
Thermodynamic properties including heat capacity, entropy, and enthalpy of formation are accessible through statistical thermodynamic calculations based on the optimized geometry and vibrational frequencies. The standard enthalpy of formation is estimated to be positive, reflecting the high energy content associated with the strained heterocyclic system and the presence of multiple electronegative substituents [23] [19].
Polarizable continuum model calculations investigate the influence of solvent environment on the molecular structure and properties of 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione [24] [25]. Polar solvents such as water and dimethyl sulfoxide cause stabilization of the ground state relative to excited states, leading to blue shifts in electronic absorption spectra.
The dipole moment of the molecule is calculated to be approximately 3-4 Debye, indicating significant polarity due to the carbonyl groups and the electronegative iodine substituent [25]. This polarity influences the solvation energy and the molecular interactions in condensed phases.